molecular formula C11H25ClN2O3 B13520952 tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride

Cat. No.: B13520952
M. Wt: 268.78 g/mol
InChI Key: WZDWUJVJDOIJNC-UHFFFAOYSA-N
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Description

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride: is a chemical compound with a complex structure that includes tert-butyl, aminoethoxy, and carbamate groups. It is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

The synthesis of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)-2-methylpropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity[2][2].

Chemical Reactions Analysis

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C11H25ClN2O3

Molecular Weight

268.78 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate;hydrochloride

InChI

InChI=1S/C11H24N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12;/h6-8,12H2,1-5H3,(H,13,14);1H

InChI Key

WZDWUJVJDOIJNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)OCCN.Cl

Origin of Product

United States

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